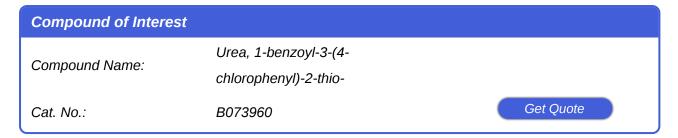


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# IUPAC name for 1-benzoyl-3-(4-chlorophenyl)-2thiourea

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An In-depth Technical Guide to N-((4-chlorophenyl)carbamothioyl)benzamide

Synonyms: 1-benzoyl-3-(4-chlorophenyl)-2-thiourea, N-(p-Chlorophenyl)-N'-benzoyl thiourea (PCBT)

This technical guide provides a comprehensive overview of N-((4-chlorophenyl)carbamothioyl)benzamide, a thiourea derivative that has garnered interest for its diverse biological activities and applications. Thiourea-based compounds are notable for their wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] The inclusion of a benzoyl group and a halogenated phenyl ring in this particular molecule influences its electronic and lipophilic properties, which can enhance its interaction with biological targets.[1] This document details its chemical properties, synthesis protocols, and reported biological activities, presenting quantitative data and experimental methodologies for researchers in drug development and materials science.

# Physicochemical and Crystallographic Data

The structural and physical properties of N-((4-chlorophenyl)carbamothioyl)benzamide have been well-characterized. The compound exists as a stable crystalline solid. Detailed crystallographic analysis has been performed, providing precise data on its three-dimensional structure.



Property	Value	Reference
Molecular Formula	C14H11CIN2OS	[4]
Molecular Weight	290.76 g/mol	[4]
Melting Point	148-150 °C	[5]
Crystal System	Triclinic	[4]
Space Group	P-1	[4]
Cell Dimensions	a = 3.9530(5) Åb = 12.2293(14) Åc = 14.8754(17) Å $\alpha$ = 65.832(2)° $\beta$ = 89.487(2) ° $\gamma$ = 82.995(3)°	[4]
Cell Volume	650.52(13) Å <sup>3</sup>	[4]
Calculated Density	1.484 Mg m <sup>-3</sup>	[4]

# **Synthesis and Characterization**

The synthesis of N-((4-chlorophenyl)carbamothioyl)benzamide is typically achieved through a two-step process. The first step involves the formation of a benzoyl isothiocyanate intermediate, which is then reacted with 4-chloroaniline. Microwave-assisted synthesis has also been reported as an efficient method.[5]

### **Experimental Protocol: Synthesis**

Method 1: Conventional Reflux Synthesis[2][6]

- Preparation of Benzoyl Isothiocyanate: Dissolve 0.1 moles of ammonium thiocyanate in acetone. Add this solution dropwise to 0.1 moles of benzoyl chloride with continuous stirring in a three-necked flask.
- Reflux the mixture for approximately one hour. The formation of a white precipitate (ammonium chloride) may be observed, which subsequently redissolves.

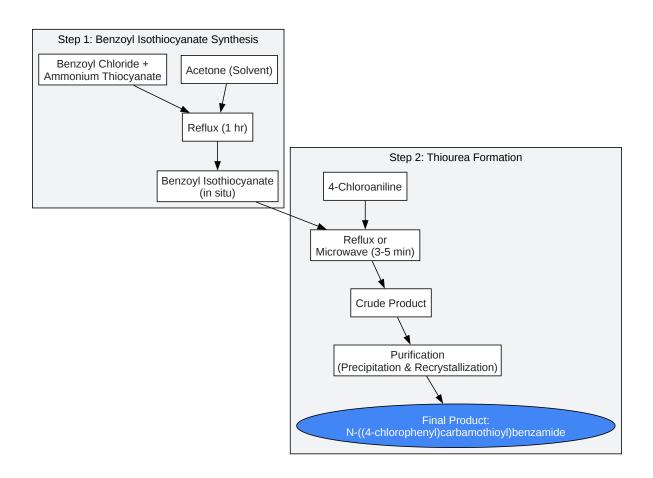


- Cool the mixture to room temperature to allow the ammonium chloride to precipitate out completely.
- Formation of the Final Product: To the resulting solution containing benzoyl isothiocyanate, add 0.1 moles of 4-chloroaniline.
- Reflux the new mixture until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
- Pour the reaction mixture into acidified water to precipitate the crude product.
- Filter the solid, wash thoroughly with deionized water, and purify by recrystallization from a suitable solvent such as ethanol.

#### Method 2: Microwave-Assisted Synthesis[5]

- Prepare the benzoyl isothiocyanate intermediate as described in steps 1-3 of the conventional method.
- Mix the benzoyl isothiocyanate solution with 4-chloroaniline in a 1:1 molar ratio.
- Add a few drops of methanol as a solvent.
- Irradiate the reaction mixture in a microwave oven for 3-5 minutes.
- Wash the resulting product with hot methanol and ether.
- Dry the final product under reduced pressure over anhydrous CaCl2.





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Caption: General workflow for the synthesis of N-((4-chlorophenyl)carbamothioyl)benzamide.

### **Spectroscopic Data**



The structure of the synthesized compound is confirmed using various spectroscopic techniques.

Spectroscopic Data	Observed Values	Reference
Infrared (IR) (cm <sup>-1</sup> )	ν(C=O): 1671.00ν(C=S): 1261.73ν(C-N): 1144.81	[6]
¹H-NMR (DMSO-d₅, ppm)	$\delta$ 7.24 (t, 1H, Ar-H); $\delta$ 7.39 (t, 2H, Ar-H); $\delta$ 7.58 (d, 2H, Ar-H); $\delta$ 7.65 (d, 2H, Ar-H); $\delta$ 7.96 (d, 2H, Ar-H); $\delta$ 11.63 (s, 1H, O=C-NH-C=S); $\delta$ 12.47 (s, 1H, S=C-NH-Ar)	[7]*

<sup>\*</sup>Note: NMR data is for the closely related analog N-(phenylcarbamothioyl)-4-chlorobenzamide.

### **Biological Activity and Applications**

This class of compounds has been investigated for several biological applications, primarily as a corrosion inhibitor and a potential therapeutic agent.

#### **Corrosion Inhibition**

N-((4-chlorophenyl)carbamothioyl)benzamide has been shown to be an effective corrosion inhibitor for mild steel in acidic environments.

Compound	Medium	Technique	Inhibition Efficiency (%)	Reference
N-((4- chlorophenyl)car bamothioyl)benz amide	1M H2SO4	Linear Polarization	73	[6]

Experimental Protocol: Corrosion Inhibition Study[6]



- Material Preparation: Prepare mild steel coupons of a standard dimension. Polish the coupons with emery paper, degrease with acetone, wash with distilled water, and dry.
- Test Solution: Prepare a 1M solution of H<sub>2</sub>SO<sub>4</sub>. Add varying concentrations of the inhibitor compound to the acidic solution.
- Electrochemical Measurements: Immerse the prepared mild steel coupons in the test solutions. Conduct linear polarization studies using a standard three-electrode cell (mild steel as working electrode, platinum as counter electrode, and saturated calomel as a reference electrode).
- Data Analysis: Record the polarization curves and calculate the corrosion current density (Icorr) with and without the inhibitor. Determine the percentage inhibition efficiency (%IE) using the formula: %IE = [(Icorro Icorr1) / Icorro] x 100, where Icorro and Icorr1 are the corrosion current densities without and with the inhibitor, respectively.

### **Anticancer Activity**

While data for the exact title compound is limited, closely related analogs have demonstrated significant cytotoxic activity against cancer cell lines. For instance, N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) showed potent activity against the T47D breast cancer cell line. [7] Thiourea derivatives are known to target various cellular components, with some acting as inhibitors of key enzymes like checkpoint kinase 1 (Chk1).[7]



Compound	Cell Line	Assay	IC50 (mM)	Selectivity Index (SI)	Reference
N- (phenylcarba mothioyl)-4- chloro- benzamide	T47D (Breast Cancer)	MTT	0.44	173.35	[7]
Vero (Normal)	MTT	76.10	[7]		
Hydroxyurea (Reference Drug)	T47D (Breast Cancer)	MTT	4.58	-	[7]

#### Experimental Protocol: MTT Cytotoxicity Assay[7]

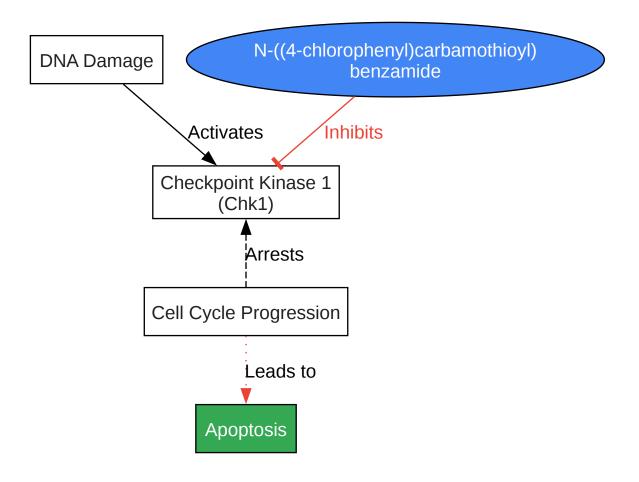
- Cell Culture: Culture cancer cells (e.g., T47D) and normal cells (e.g., Vero) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed the cells into 96-well plates at a specified density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the test compound (and a reference drug like hydroxyurea) and incubate for a specified period (e.g., 24-48 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.



Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

## **Proposed Mechanism of Action**

The biological activity of thiourea derivatives is often attributed to their ability to interact with proteins through hydrogen bonding and hydrophobic interactions.[1] Molecular docking studies on the analog N-(phenylcarbamothioyl)-4-chloro-benzamide suggest it acts as an inhibitor of Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle.[7] By inhibiting Chk1, the compound can disrupt the cell's ability to repair DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells which are often reliant on these checkpoints.



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